molecular formula C21H19NO3S2 B2375754 (E)-ethyl 2-(3-(thiophen-2-yl)acrylamido)-4-(p-tolyl)thiophene-3-carboxylate CAS No. 314244-92-3

(E)-ethyl 2-(3-(thiophen-2-yl)acrylamido)-4-(p-tolyl)thiophene-3-carboxylate

Cat. No. B2375754
M. Wt: 397.51
InChI Key: WQOVEEWLTDVERM-ZHACJKMWSA-N
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Description

Synthesis Analysis

Thiophene-based analogs have been synthesized from the titled enaminone via the reaction with different nucleophiles and electrophiles . The structure elucidation of the designed compounds was derived from their spectral information .


Molecular Structure Analysis

The molecular structure of this compound allows it to be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group) with the reactivity order C-3 > C-1 . In addition, it can be attacked by an electrophile at C-2, oxygen and/or nitrogen sites with reactivity order C-2 > N > O .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiophene derivatives typically include condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Scientific Research Applications

Nonlinear Optical Limiting in Optoelectronic Devices

The compound has been studied in the context of optoelectronic devices. Specifically, its derivatives were synthesized and characterized for their nonlinear optical limiting properties. These properties are significant for protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications. The nonlinear absorption and optical limiting behavior under nanosecond laser excitation were demonstrated using various methods like the open aperture Z-scan method, emission spectroscopy, and density functional theory (DFT) calculations (Anandan et al., 2018).

Role in Polymerization Kinetics

This compound's derivatives play a role in the polymerization kinetics of certain materials. Studies have focused on modeling the propagation and chain transfer reactions in the free radical polymerization of various compounds. The compound's derivatives, particularly those involving thiophene, are of interest in understanding and enhancing polymerization processes (Furuncuoglu et al., 2010).

Synthesis and Crystal Structure

The synthesis and crystal structure of related compounds have been detailed, revealing interesting features such as intermolecular hydrogen bonding, boat conformation of certain rings, and π-π stacking between thiophene and phenyl rings. Such structural insights are crucial for designing and synthesizing novel compounds with specific properties (Lee et al., 2009).

Sorbents for Pharmaceuticals Adsorption

Derivatives of this compound have been explored as potential sorbents for pharmaceuticals adsorption. In one study, ethylene glycol dimethacrylate-based terpolymers were prepared and evaluated for their ability to adsorb pharmaceuticals like salicylic acid and mefenamic acid from aqueous solutions. This research highlights the potential of these compounds in environmental and pharmaceutical applications (Shaipulizan et al., 2020).

Regulation of Micro-Structure in Film Formation

The incorporation of derivatives of this compound has been studied for regulating the micro-structure of films in optoelectronic applications. For example, the addition of ethyl benzenecarboxylate in solutions was found to enhance the power conversion efficiency of certain films without thermal annealing. This kind of research is pivotal for improving the performance of photovoltaic devices (Shen et al., 2015).

Future Directions

Thiophene-based analogs have been recognized as an important entity in the synthesis of heterocyclic compounds with promising pharmacological characteristics . They have been used to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and investigation of new structural prototypes with more effective pharmacological activity is a topic of interest for future research .

properties

IUPAC Name

ethyl 4-(4-methylphenyl)-2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3S2/c1-3-25-21(24)19-17(15-8-6-14(2)7-9-15)13-27-20(19)22-18(23)11-10-16-5-4-12-26-16/h4-13H,3H2,1-2H3,(H,22,23)/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQOVEEWLTDVERM-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C=CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)/C=C/C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-ethyl 2-(3-(thiophen-2-yl)acrylamido)-4-(p-tolyl)thiophene-3-carboxylate

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